

# solubility of 5-Chloro-2-formylpyridine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Chloro-2-formylpyridine

Cat. No.: B1588523

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **5-Chloro-2-formylpyridine** for Pharmaceutical Research and Development

## Abstract

**5-Chloro-2-formylpyridine** is a pivotal heterocyclic building block in the synthesis of pharmaceutically active compounds. Its utility in drug discovery is significant, yet its efficacy in synthetic and physiological systems is fundamentally governed by its solubility. Low aqueous solubility can impede in-vitro assay reliability and lead to poor bioavailability, presenting considerable challenges during drug development.<sup>[1][2]</sup> This technical guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive examination of the solubility of **5-Chloro-2-formylpyridine**. We delve into its physicochemical properties, analyze the structural features influencing its solubility, and present a detailed, field-proven protocol for its experimental determination. Furthermore, this guide explores the critical effects of solvent polarity, pH, and temperature on its solubility, offering actionable insights for reaction optimization, purification, and formulation development.

## Introduction to 5-Chloro-2-formylpyridine

### Chemical Structure and Physicochemical Properties

**5-Chloro-2-formylpyridine**, also known as 5-Chloropyridine-2-carboxaldehyde, is a substituted pyridine derivative. Its structure features a pyridine ring substituted with a chlorine atom at the 5-position and a formyl (aldehyde) group at the 2-position. This unique arrangement of functional groups dictates its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of **5-Chloro-2-formylpyridine**

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>4</sub> ClNO	[3],[4],[5]
Molecular Weight	141.56 g/mol	[3],[4],[5]
Appearance	White to yellow or orange powder/crystal	[6],[7]
Melting Point	66-68 °C	[7],[8]
Boiling Point	~208 °C	[7],[8]
CAS Number	31181-89-2	[3],[5]

## Significance in Medicinal Chemistry

The incorporation of a chlorine atom into drug candidates is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[9] The pyridine scaffold itself is a prevalent feature in numerous approved drugs.[10] Consequently, **5-Chloro-2-formylpyridine** serves as a valuable intermediate for synthesizing a wide range of complex molecules with potential therapeutic applications, including antimicrobial and anti-malarial agents.[11]

## The Critical Role of Solubility in Drug Development

Solubility is a critical physical property that influences a drug's journey from the lab to the clinic.[12] Low solubility can result in:

- Unreliable in-vitro testing: Precipitated compounds in biological assays can lead to inconsistent and misleading results.[1][2]
- Poor bioavailability: A drug must dissolve to be absorbed into the bloodstream.
- Formulation challenges: Developing a stable and effective dosage form for an insoluble compound is complex and costly.

Therefore, a thorough understanding and accurate measurement of the solubility of key intermediates like **5-Chloro-2-formylpyridine** are essential for successful drug development.

[1]

## Qualitative and Predicted Solubility Profile

While extensive quantitative solubility data for **5-Chloro-2-formylpyridine** is not readily available in public literature, we can predict its behavior based on its molecular structure and the fundamental principle of "like dissolves like." [13][14][15]

### Analysis of Molecular Structure

- **Pyridine Ring:** The nitrogen atom in the pyridine ring is electronegative and possesses a lone pair of electrons, making the molecule polar and capable of acting as a hydrogen bond acceptor. [16]
- **Formyl Group:** The aldehyde group (-CHO) is highly polar and can also participate in hydrogen bonding as an acceptor.
- **Chloro Group:** The chlorine atom is electronegative, contributing to the molecule's overall polarity.

The combination of these features results in a moderately polar molecule. It is expected to be more soluble in polar solvents than in non-polar hydrocarbon solvents. One supplier notes its solubility in methanol. [6][7]

Table 2: Predicted Solubility of **5-Chloro-2-formylpyridine** in Common Solvents

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Moderate to High	Capable of hydrogen bonding with the solvent. Known to be soluble in Methanol. <a href="#">[6]</a> <a href="#">[7]</a>
Polar Aprotic	DMSO, Acetonitrile, Acetone	Moderate to High	Favorable dipole-dipole interactions.
Non-Polar	Hexane, Toluene	Low to Insoluble	Mismatch in polarity ("like dissolves like" principle). <a href="#">[15]</a>
Chlorinated	Dichloromethane (DCM)	High	Structural similarity and favorable dispersion forces. DCM is a common solvent for reactions involving pyridine derivatives. <a href="#">[17]</a>

## Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative data, experimental measurement is required. The shake-flask method is universally regarded as the 'gold standard' for determining thermodynamic (or equilibrium) solubility due to its reliability.[\[18\]](#)[\[19\]](#)

### Principle: The Shake-Flask Method

This method involves adding an excess amount of the solid compound to a specific solvent and agitating the mixture for an extended period. This allows the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After separating the undissolved solid, the concentration of the compound in the resulting saturated solution is measured, which defines its solubility.[\[18\]](#)

## Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system for determining the thermodynamic solubility of **5-Chloro-2-formylpyridine**.

Materials and Reagents:

- **5-Chloro-2-formylpyridine** (solid, high purity)
- Selected solvents (e.g., Water, pH 7.4 PBS, Ethanol, Acetonitrile, Dichloromethane)
- Analytical balance
- Glass vials with screw caps
- Thermostatic shaker/incubator
- Centrifuge
- Syringe filters (0.22  $\mu\text{m}$  or 0.45  $\mu\text{m}$ , compatible with the solvent)
- Volumetric flasks and pipettes
- UV-Vis Spectrophotometer or HPLC system

Methodology:

- **Preparation:** Add an excess of solid **5-Chloro-2-formylpyridine** to a glass vial (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[\[18\]](#)
- **Solvent Addition:** Accurately add a known volume of the desired solvent (e.g., 2 mL) to the vial.
- **Equilibration (Causality Check):** Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate vigorously for at least 24-48 hours. This extended incubation is critical to ensure the system reaches true thermodynamic equilibrium,

as shorter times may only yield kinetic solubility values, which can overestimate the true solubility.[\[2\]](#)

- Phase Separation (Validation Step):
  - Allow the vials to rest at the set temperature for 1-2 hours to let the solid settle.[\[18\]](#)
  - To remove undissolved solid, centrifuge the samples at high speed.
  - Carefully withdraw a known volume of the supernatant using a pipette and filter it through a solvent-compatible syringe filter. This dual separation process (centrifugation followed by filtration) is crucial to ensure no solid particulates are carried over, which would artificially inflate the measured concentration.
- Sample Preparation for Analysis: Accurately dilute the clear, filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
- Concentration Analysis:
  - UV-Vis Spectroscopy: Determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for **5-Chloro-2-formylpyridine**. Prepare a calibration curve using standard solutions of known concentrations. Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve.[\[20\]](#)[\[21\]](#)
  - HPLC: Develop a suitable HPLC method (column, mobile phase, flow rate). Prepare a calibration curve by injecting standard solutions of known concentrations. Inject the diluted sample and determine its concentration based on the peak area. HPLC is generally more sensitive and specific than UV-Vis.[\[22\]](#)
- Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Report the results in units such as mg/mL or  $\mu\text{g/mL}$ .

## Workflow Visualization

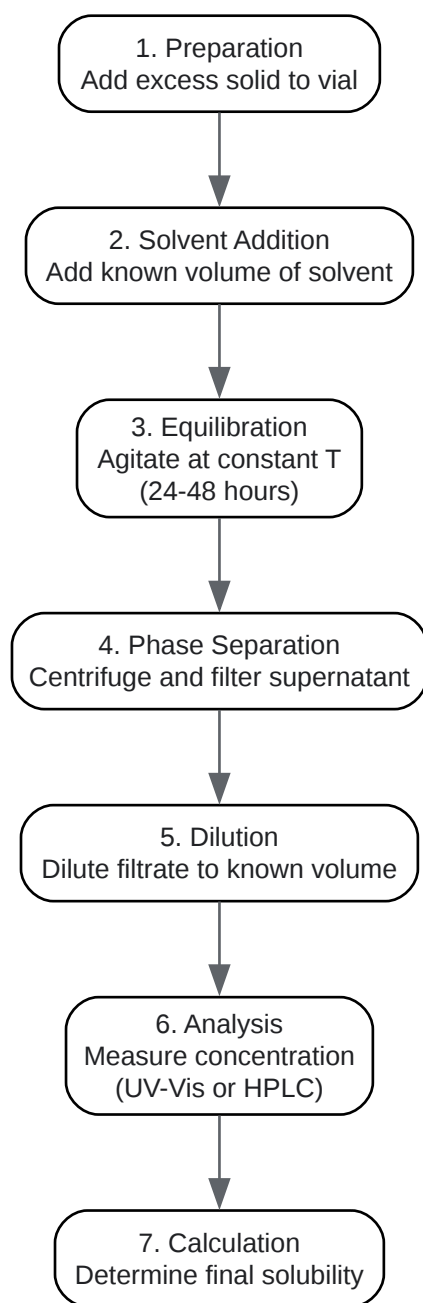


Figure 1: Shake-Flask Solubility Determination Workflow

[Click to download full resolution via product page](#)

Caption: Figure 1: Shake-Flask Solubility Determination Workflow.

## Factors Influencing the Solubility of 5-Chloro-2-formylpyridine

## The Effect of Solvent Polarity

As predicted, the solubility of this moderately polar compound is highly dependent on the polarity of the solvent. It will dissolve best in solvents with similar polarity, such as alcohols (methanol, ethanol) and polar aprotic solvents (DMSO, acetonitrile), where favorable dipole-dipole interactions can be established.<sup>[15]</sup> Conversely, it will exhibit poor solubility in non-polar solvents like hexane, where the strong solute-solute interactions are not overcome by weak solute-solvent interactions.

## The Critical Influence of pH

For ionizable compounds, pH is one of the most powerful tools for manipulating aqueous solubility.<sup>[23]</sup> The nitrogen atom in the pyridine ring of **5-Chloro-2-formylpyridine** is weakly basic (pKa of the conjugate acid, pyridinium, is ~5.2).<sup>[24]</sup>

- In Acidic Solutions (Low pH): At a pH below its pKa, the nitrogen atom will become protonated, forming a positively charged pyridinium salt. This ionic species is significantly more polar than the neutral molecule and will exhibit dramatically increased solubility in aqueous media.<sup>[25][26]</sup>
- In Neutral or Basic Solutions (High pH): At a pH well above its pKa, the compound will exist predominantly in its neutral, less polar form. In this state, its aqueous solubility will be much lower and governed by its intrinsic solubility ( $S_0$ ).

This pH-dependent behavior is a cornerstone of formulation science, allowing for the creation of injectable or oral solutions by adjusting the pH of the vehicle.

## Conceptual Diagram of pH-Dependent Solubility



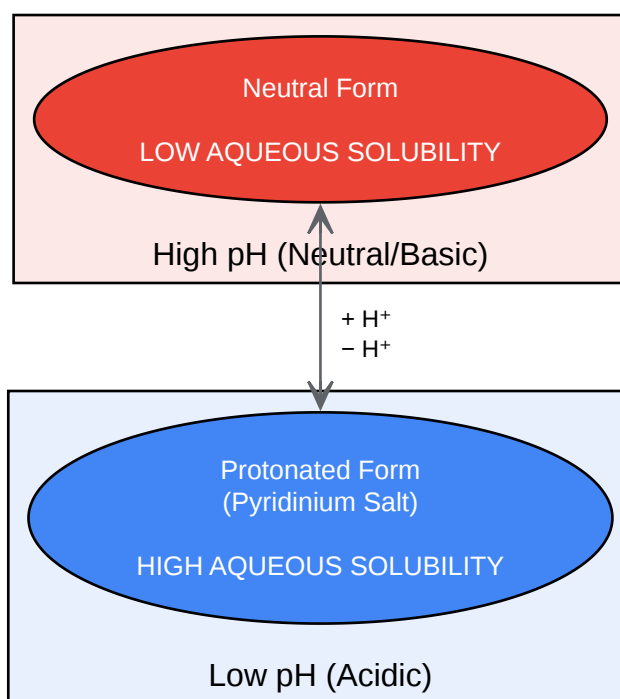


Figure 2: pH Effect on 5-Chloro-2-formylpyridine Solubility

[Click to download full resolution via product page](#)

Caption: Figure 2: pH Effect on **5-Chloro-2-formylpyridine** Solubility.

## The Effect of Temperature

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic. Therefore, an increase in temperature will typically increase the solubility of **5-Chloro-2-formylpyridine**.<sup>[15]</sup> This relationship is important to consider during synthesis and recrystallization, where heating can be used to dissolve the compound, and subsequent cooling can be used to induce crystallization for purification.

## Practical Applications and Considerations

- **Synthesis and Purification:** Dichloromethane is a suitable solvent for running reactions involving this compound.<sup>[17]</sup> For purification by recrystallization, a mixed solvent system (e.g., ethanol/water) could be effective, where the compound is dissolved in the "good" solvent (ethanol) at an elevated temperature, and the "poor" solvent (water) is added to induce precipitation upon cooling.

- **Formulation Development:** The pronounced effect of pH on aqueous solubility is the most critical factor for formulation. To create an aqueous formulation for preclinical studies, dissolving **5-Chloro-2-formylpyridine** in an acidic buffer (pH < 4) to form the soluble pyridinium salt would be a primary strategy.
- **Handling and Storage:** According to safety data, **5-Chloro-2-formylpyridine** should be stored in a cool, dry, well-ventilated place in a tightly sealed container.<sup>[7][27]</sup> Standard personal protective equipment, including gloves and eye protection, should be worn during handling.<sup>[28]</sup>

## Conclusion

While specific quantitative solubility data for **5-Chloro-2-formylpyridine** remains sparse in the literature, a comprehensive understanding of its molecular structure allows for strong qualitative predictions. Its character as a moderately polar, weakly basic compound makes its solubility highly dependent on the chosen solvent system and, most critically, on the pH of aqueous media. For drug development professionals, the ability to dramatically enhance aqueous solubility by lowering the pH is a powerful tool for formulation. The robust shake-flask method detailed herein provides a reliable framework for researchers to generate the precise, quantitative data needed to guide synthesis, purification, and formulation efforts, ultimately enabling the successful advancement of new therapeutic candidates.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. 5-CHLORO-2-FORMYLPYRIDINE | 31181-89-2 | INDOFINE Chemical Company [indofinechemical.com]
- 4. 5-chloro-2-formylpyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-Chloropyridine-2-carboxaldehyde | C<sub>6</sub>H<sub>4</sub>ClNO | CID 10103267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-CHLORO-2-FORMYLPYRIDINE manufacturers and suppliers in india [chemicalbook.com]
- 7. 5-CHLORO-2-FORMYLPYRIDINE | 31181-89-2 [amp.chemicalbook.com]
- 8. chemwhat.com [chemwhat.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acs.org [acs.org]
- 11. researchgate.net [researchgate.net]
- 12. improvedpharma.com [improvedpharma.com]
- 13. chem.ws [chem.ws]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. uobabylon.edu.iq [uobabylon.edu.iq]
- 24. Pyridine - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 27. assets.thermofisher.cn [assets.thermofisher.cn]
- 28. geneseo.edu [geneseo.edu]
- To cite this document: BenchChem. [solubility of 5-Chloro-2-formylpyridine]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1588523#solubility-of-5-chloro-2-formylpyridine>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)